3,8-Dibromo-6-methylquinolin-4(1H)-one
Description
Properties
CAS No. |
1204811-47-1 |
|---|---|
Molecular Formula |
C10H7Br2NO |
Molecular Weight |
316.98 |
IUPAC Name |
3,8-dibromo-6-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7Br2NO/c1-5-2-6-9(7(11)3-5)13-4-8(12)10(6)14/h2-4H,1H3,(H,13,14) |
InChI Key |
GCMTVHNYCHZREO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=CN2)Br)Br |
Synonyms |
3,8-Dibromo-4-hydroxy-6-methylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
6,8-Dibromo-2-(4-methoxyphenyl)quinolin-4(1H)-one (5d)
- Substituents : Bromines at positions 6 and 8, a 4-methoxyphenyl group at position 2.
- Its molecular formula is C₁₆H₁₂Br₂NO₂, with a melting point of 200–201°C .
8-Bromo-3,6-dimethylquinolin-4(3H)-one
6-Bromo-2,3-dihydroquinolin-4(1H)-one
- Substituents: Bromine at position 6, with a partially saturated 2,3-dihydroquinoline core.
- Key Features: The dihydro structure reduces aromatic conjugation, altering electronic properties. Its molecular formula is C₉H₈BrNO .
6-Methyl-2,3-dihydroquinolin-4(1H)-one
- Substituents: Methyl at position 6, with a dihydroquinoline backbone.
- Key Features : The absence of bromines simplifies reactivity, making it a precursor for further functionalization. Melting point data are unavailable .
Physical and Spectral Properties
Reactivity and Functionalization
- Cross-Coupling Potential: Bromine at position 3 in the target compound may hinder cross-coupling compared to analogs like 5d (bromines at 6 and 8), which undergoes Suzuki-Miyaura reactions with arylvinylboronic acids .
- Electronic Effects: The electron-withdrawing bromines in this compound increase electrophilicity at the carbonyl group, enhancing susceptibility to nucleophilic attack compared to non-brominated dihydroquinolinones .
Preparation Methods
Reaction Mechanism and Conditions
-
Aniline Preparation : 3-Bromo-4-methylaniline reacts with ethyl propiolate in methanol at 30–50°C under nitrogen, forming 3-(3-bromo-4-methylanilino)ethyl acrylate.
-
Cyclization : The intermediate is dissolved in diphenyl ether and heated to 200–220°C, inducing cyclization to yield 6-methylquinolin-4(1H)-one with an inherent bromine at position 3. Typical yields range from 77% to 81%.
Table 1 : Optimization of Cyclization Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 220°C | 81 |
| Solvent | Diphenyl ether | 79 |
| Reaction Time | 2 hours | 92 |
Regioselective Bromination Strategies
Introducing bromine at position 8 demands careful control to avoid overbromination. Two approaches are prevalent:
Directed Ortho Bromination
The ketone group at position 4 directs electrophilic substitution. Using bromine (Br₂) in acetic acid at 0°C selectively brominates position 8.
Example Protocol :
Palladium-Catalyzed Bromination
Palladium catalysts enable late-stage functionalization. A mixture of Pd(OAc)₂ and dppe (ligand) in THF facilitates bromine insertion at position 8 via C–H activation.
Table 2 : Bromination Efficiency Across Methods
| Method | Bromine Position | Yield (%) |
|---|---|---|
| Electrophilic (Br₂) | 8 | 68 |
| Pd-Catalyzed | 8 | 75 |
Alternative Pathways via Palladium-Catalyzed Cyclization
Pd-mediated reactions offer modular routes to functionalized quinolines.
Heck-Carbonylative Cyclization
Aryl halides and alkynes undergo carbonylative cyclization using Mo(CO)₆ as a CO source. For this compound:
-
Starting Material : 2-iodo-3-bromo-4-methylaniline
-
Reagents : Ethyl propiolate, Pd(OAc)₂, dppe
-
Conditions : 160°C (microwave), 30 minutes
Challenges and Optimization
Competing Side Reactions
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,8-Dibromo-6-methylquinolin-4(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of brominated quinolines typically involves halogenation of the quinoline core. For example, bromination at the 6-position of a methylquinolinone derivative can be achieved using bromine in acetic acid under reflux (70–80°C) . Optimization may require adjusting stoichiometry (e.g., 1.2–1.5 equivalents of Br₂) and reaction time (4–6 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Confirm purity using HPLC or TLC, and characterize via NMR (e.g., δ 7.68–7.64 ppm for aromatic protons) and HRMS .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR to confirm substituent positions (e.g., methyl group at δ 2.28 ppm, aromatic protons in the quinoline ring).
- IR spectroscopy to identify carbonyl (C=O) stretches (~1660 cm⁻¹) and Br–C bonds (~550 cm⁻¹).
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calc. for C₁₀H₇Br₂NO: 330.89 g/mol) .
- X-ray crystallography (if crystalline) via SHELX software for absolute configuration determination .
Advanced Research Questions
Q. How do halogen substituents (Br vs. Cl/F) at the 3- and 8-positions influence the biological activity of methylquinolinone derivatives?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with Cl, F, or I at the 3/8 positions. Test antimicrobial activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC assays). Bromine’s electronegativity and steric bulk often enhance binding to microbial targets (e.g., DNA gyrase), but cytotoxicity must be assessed via MTT assays on mammalian cells (e.g., HEK293) . Compare logP values (bromine increases hydrophobicity) to correlate bioavailability with activity.
Q. How should researchers address contradictory data in solubility or stability studies of this compound?
- Methodological Answer :
- Contradiction Analysis : Replicate experiments under controlled conditions (pH, temperature, solvent). For solubility discrepancies, use dynamic light scattering (DLS) to detect aggregation.
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS.
- Statistical Validation : Apply ANOVA to assess inter-lab variability and Grubbs’ test to eliminate outliers .
Q. What computational strategies are effective in predicting the binding modes of this compound to protein targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., cytochrome P450) to predict binding affinity. Parameterize bromine atoms with corrected van der Waals radii.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å).
- QSAR Models : Train models with descriptors like molar refractivity and HOMO-LUMO gaps to predict activity across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
